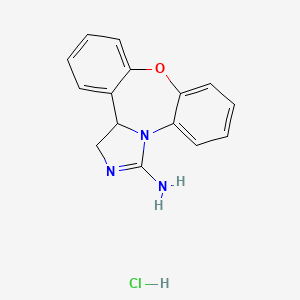
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of an azide group attached to a propyl chain, which is further connected to a trimethyl-substituted cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and selective, making it a preferred method for synthesizing azide-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of pre-functionalized intermediates, such as 3-azidopropyl-functionalized silica gel, which can be further reacted with other chemical entities to produce the desired compound . The use of click chemistry in industrial settings allows for the scalable and efficient production of 4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form triazoles through click chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for click chemistry, reducing agents such as hydrogen or palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include triazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one involves the reactivity of the azide group, which can participate in click chemistry reactions to form stable triazole linkages. These reactions are highly efficient and selective, making the compound valuable for various applications in chemical synthesis and bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is unique due to its trimethyl-substituted cyclohexadienone ring, which imparts distinct chemical properties and reactivity compared to other azide-containing compounds. This structural feature enhances its utility in various synthetic and research applications .
Propriétés
Numéro CAS |
86013-53-8 |
|---|---|
Formule moléculaire |
C12H17N3O |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-(3-azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H17N3O/c1-9-7-12(3,5-4-6-14-15-13)8-10(2)11(9)16/h7-8H,4-6H2,1-3H3 |
Clé InChI |
MBZUSRLZKLUBKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=C(C1=O)C)(C)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


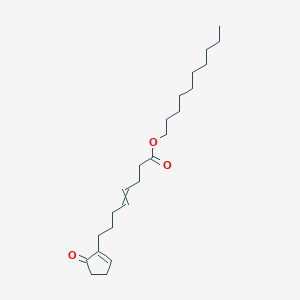
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

sulfanium iodide](/img/structure/B14422268.png)
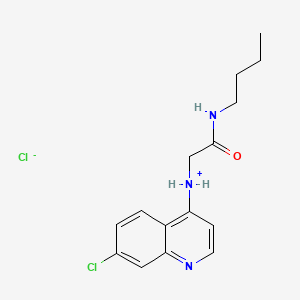
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
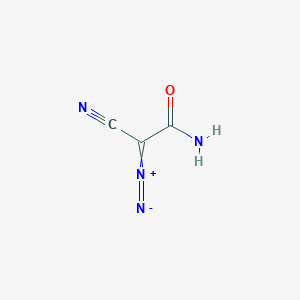
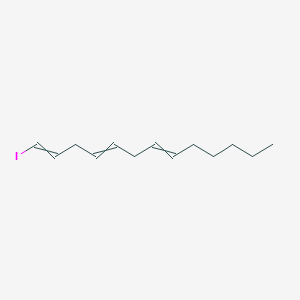
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
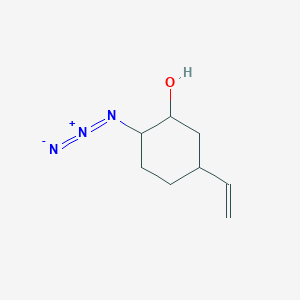
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)

